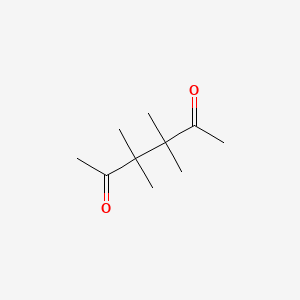
2,3-Dimethyl-2-nitrooxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-2-nitrooxirane is an organic compound with the molecular formula C4H7NO3 It is a nitro-substituted oxirane, which is a three-membered cyclic ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-nitrooxirane typically involves the nitration of 2,3-dimethyloxirane. One common method includes the reaction of 2,3-dimethyloxirane with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-2-nitrooxirane can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under mild conditions to open the oxirane ring.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-2-nitrooxirane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro compounds and oxiranes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-2-nitrooxirane involves its reactivity as an electrophile due to the presence of the nitro group and the strained oxirane ring. The nitro group can participate in electron-withdrawing interactions, making the compound more reactive towards nucleophiles. The oxirane ring can be opened by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyloxirane: The parent compound without the nitro group.
2,3-Dimethyl-2,3-dinitrobutane: A compound with two nitro groups.
2,5-Dimethyl-3-furoic acid: A related compound with a different functional group.
Uniqueness
2,3-Dimethyl-2-nitrooxirane is unique due to the presence of both a nitro group and an oxirane ring, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
22596-46-9 |
|---|---|
Fórmula molecular |
C4H7NO3 |
Peso molecular |
117.10 g/mol |
Nombre IUPAC |
2,3-dimethyl-2-nitrooxirane |
InChI |
InChI=1S/C4H7NO3/c1-3-4(2,8-3)5(6)7/h3H,1-2H3 |
Clave InChI |
OQOUIXMIVOBEQH-UHFFFAOYSA-N |
SMILES canónico |
CC1C(O1)(C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(4-Chlorophenyl)cyclohexyl]piperidine](/img/structure/B14712558.png)






![2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14712607.png)
![[(But-2-yn-1-yl)selanyl]benzene](/img/structure/B14712611.png)



